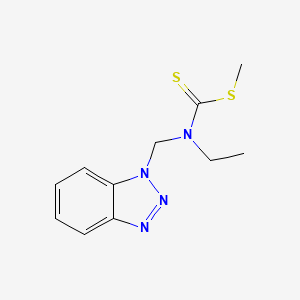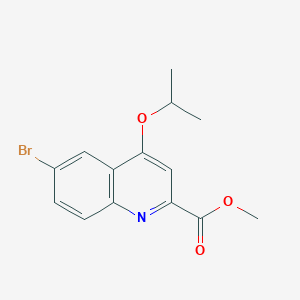
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide typically involves the reaction of benzotriazole with an appropriate alkylating agent, followed by the introduction of the ethyl and methylsulfanyl groups. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzotriazole derivatives.
科学研究应用
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers for polymers.
作用机制
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions or other functional groups within the enzyme.
相似化合物的比较
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfanyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions further distinguishes it from other benzotriazole derivatives.
属性
分子式 |
C11H14N4S2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
methyl N-(benzotriazol-1-ylmethyl)-N-ethylcarbamodithioate |
InChI |
InChI=1S/C11H14N4S2/c1-3-14(11(16)17-2)8-15-10-7-5-4-6-9(10)12-13-15/h4-7H,3,8H2,1-2H3 |
InChI 键 |
XJRZRKUVXAHSDM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CN1C2=CC=CC=C2N=N1)C(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)

![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)


![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)

![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)



![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)
![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
